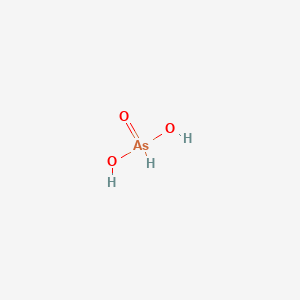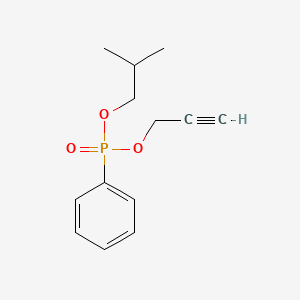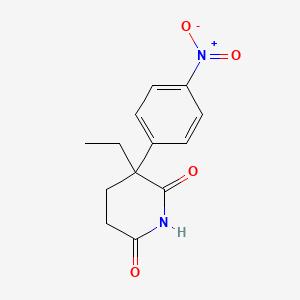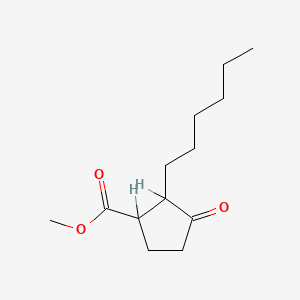![molecular formula C16H24ClN3OS B1211914 1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea is a member of thioureas.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Hypotensive Activity : The compound was synthesized using three-component condensation involving thiourea, ethyl acetoacetic ester, and anisaldehyde. The synthesized styryl derivatives exhibited hypotensive activity (Fazylov et al., 2016).
Antimicrobial Activity : Another study synthesized new compounds involving thiourea that demonstrated antibacterial and antifungal activities. This highlights the potential of thiourea derivatives in antimicrobial applications (Faty et al., 2010).
Chemical Synthesis and Reactions : A study focused on the synthesis of 6-(2-Hydroxyphenyl)-2-thiouracil derivatives and examined their chemical reactions, showing the versatility of thiourea derivatives in chemical synthesis (Morita et al., 1983).
Radiochemical Applications : Research has been conducted on synthesizing compounds like [14C]Cefepime hydrochloride, which involved thiourea as a starting material. This application is crucial in radiochemical studies (Standridge & Swigor, 1993).
Biological and Pharmaceutical Research
Antioxidant and Antimicrobial Properties : Microwave-assisted synthesis of thiazolopyrimidine derivatives using thiourea showed that some compounds had moderate to good antioxidant and antimicrobial activities (Youssef & Amin, 2012).
DNA-Binding and Biological Activities : A study on nitrosubstituted acyl thioureas, including derivatives with methoxyphenyl groups, revealed their potential in DNA interaction studies and antimicrobial activities, indicating their relevance in pharmacological research (Tahir et al., 2015).
Molecular Docking and Cytotoxicity Studies : Research on compounds such as 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea explored molecular docking with DNA, cytotoxicity against cell lines, and theoretical studies, highlighting their application in cancer research and drug design (Mushtaque et al., 2016).
EGFR Inhibitors in Cancer Therapy : Benzimidazole derivatives bearing 1,2,4-triazole, including methoxyphenyl components, were studied for their anti-cancer properties as EGFR inhibitors, showing their potential in targeted cancer therapy (Karayel, 2021).
Environmental Fate Studies : The synthesis of [14C]pyrithiobac-sodium using thiourea was conducted for environmental fate evaluations in soils and plants, demonstrating the environmental research applications of thiourea derivatives (Ravi et al., 2006).
Pharmacological Study of Thiouronium Salts : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives were synthesized and subjected to pharmacological studies, revealing their potential in drug discovery (Chapman et al., 1971).
Propiedades
Fórmula molecular |
C16H24ClN3OS |
|---|---|
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C16H24ClN3OS/c1-12-5-8-20(9-6-12)10-7-18-16(22)19-13-3-4-15(21-2)14(17)11-13/h3-4,11-12H,5-10H2,1-2H3,(H2,18,19,22) |
Clave InChI |
LWULRPYIMPIYQD-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
SMILES canónico |
CC1CCN(CC1)CCNC(=S)NC2=CC(=C(C=C2)OC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


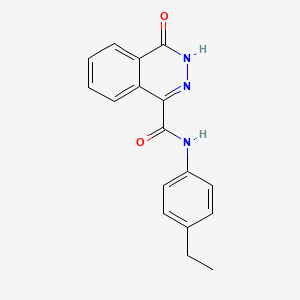
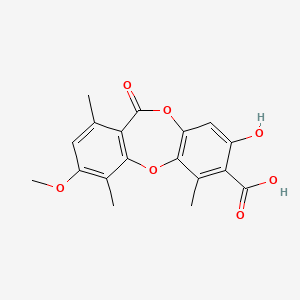


![(3R,3aS,9aS,9bS)-3a,6-dimethylspiro[1,2,8,9,9a,9b-hexahydrocyclopenta[a]naphthalene-3,5'-oxolane]-2',7-dione](/img/structure/B1211836.png)
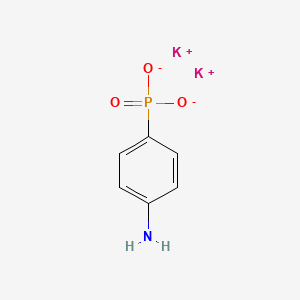
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
